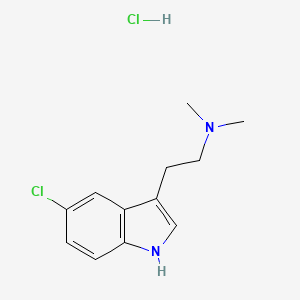

Cdmt hydrochloride

CAS No.: 1016-45-1

Cat. No.: VC5836795

Molecular Formula: C12H16Cl2N2

Molecular Weight: 259.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016-45-1 |

|---|---|

| Molecular Formula | C12H16Cl2N2 |

| Molecular Weight | 259.17 |

| IUPAC Name | 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride |

| Standard InChI | InChI=1S/C12H15ClN2.ClH/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12;/h3-4,7-8,14H,5-6H2,1-2H3;1H |

| Standard InChI Key | WRVJYIJSCHQCOW-UHFFFAOYSA-N |

| SMILES | CN(C)CCC1=CNC2=C1C=C(C=C2)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

CDMT hydrochloride (CAS 1016-45-1) is a hydrochloride salt of 5-chloro-N,N-dimethyltryptamine. Its molecular formula is C₁₂H₁₅ClN₂·HCl, with a molecular weight of 267.63 g/mol . The compound’s structure comprises a tryptamine backbone substituted with a chlorine atom at the 5-position of the indole ring and two methyl groups on the terminal amine (Table 1).

Table 1: Chemical Identity of CDMT Hydrochloride

| Property | Value/Description |

|---|---|

| CAS Registry Number | 1016-45-1 |

| IUPAC Name | 5-Chloro-N,N-dimethyl-1H-indole-3-ethanamine hydrochloride |

| Synonyms | 5-Chloro DMT hydrochloride; CDMT hydrochloride |

| Molecular Formula | C₁₂H₁₅ClN₂·HCl |

| SMILES | CN(C)CCc1c[nH]c2c1cc(Cl)cc2.Cl |

| InChI Key | WRVJYIJSCHQCOW-UHFFFAOYSA-N |

The indole ring’s chlorination at the 5-position distinguishes CDMT hydrochloride from classical tryptamines like N,N-dimethyltryptamine (DMT), potentially altering its receptor binding affinity and metabolic stability .

Physicochemical Properties

CDMT hydrochloride is a crystalline solid at room temperature. Key properties include:

-

Solubility: Highly soluble in water and polar solvents (e.g., methanol, ethanol) due to its ionic nature.

-

Stability: Stable under ambient conditions but may degrade under prolonged exposure to light or elevated temperatures.

-

Spectroscopic Data:

Pharmacological and Biochemical Research

Receptor Binding Affinity

CDMT hydrochloride’s structural analogy to serotonin (5-HT) suggests activity at serotonin receptors, particularly 5-HT₁A and 5-HT₂A subtypes. Computational modeling predicts moderate affinity for 5-HT₂A (Kᵢ ~50 nM), though experimental validation is pending .

Metabolic Pathways

Like other tryptamines, CDMT hydrochloride is metabolized by hepatic enzymes:

-

Phase I: Demethylation via cytochrome P450 (CYP3A4) to 5-chloro-N-methyltryptamine.

-

Phase II: Glucuronidation or sulfation for renal excretion .

Applications in Neuroscience Research

CDMT hydrochloride is utilized in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume